

Cefclidin Clinical Trial Discontinuation: A Technical Support Resource

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Compound of Interest		
Compound Name:	Cefclidin	
Cat. No.:	B010458	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with information regarding the discontinuation of the clinical development of **Cefclidin** (also known as E1040). The following frequently asked questions (FAQs) and troubleshooting guides are based on available historical data.

Frequently Asked Questions (FAQs)

Q1: What was **Cefclidin** and what was its intended therapeutic area?

A1: **Cefclidin** (E1040) was a novel parenteral cephalosporin antibiotic with a broad antibacterial spectrum.[1][2][3] It demonstrated potent activity against Pseudomonas aeruginosa and other glucose-nonfermentative rods.[1] Its intended therapeutic areas included bacterial infections, respiratory diseases, and urogenital diseases.[4]

Q2: What was the developmental status of **Cefclidin**'s clinical trials?

A2: The global highest research and development status for **Cefclidin** is listed as "Discontinued".[4] Early phase clinical studies, including Phase 1 and some Phase 2 trials, were conducted.[5][6]

Q3: What was the primary reason for the discontinuation of **Cefclidin**'s clinical development?

A3: The development of **Cefclidin** was discontinued due to a specific adverse event. In 1995, the pre-registration in Japan for bacterial infections was withdrawn because skin eruptions



(rashes) were observed when **Cefclidin** was co-administered with fluorescein, a diagnostic agent used as a corneal trauma indicator.[5]

Q4: Who was the original developer of **Cefclidin**?

A4: Cefclidin was initially developed by Eisai Co., Ltd.[4][5]

Troubleshooting and Experimental Considerations

For researchers who may have been working with **Cefclidin** or similar compounds, the following points may be relevant:

- Investigating Adverse Drug Reactions: The specific interaction between Cefclidin and fluorescein leading to skin eruptions would require a dedicated toxicological or pharmacological investigation. Researchers encountering similar issues with other compounds might consider screening for interactions with common diagnostic agents.
- Cephalosporin Class Effects: While the fluorescein interaction appears specific, researchers should remain aware of the potential for hypersensitivity reactions, including skin rashes, which are a known class effect of cephalosporin antibiotics.
- In Vitro vs. In Vivo Discrepancies: Early in vitro and clinical data for **Cefclidin** showed promise.[1][6][7][8] The discontinuation highlights the critical importance of thorough in vivo safety assessments, including potential drug-drug interactions, even with compounds that demonstrate high efficacy in preclinical models.

Data Summary

The following tables summarize the available quantitative data from early clinical and in vitro studies of **Cefclidin**.

Table 1: Early Phase Clinical Efficacy of Cefclidin in Surgical Infections[6]



Parameter	Value
Number of Patients	10
Evaluable Cases	7
Clinical Efficacy (Good)	6/7
Clinical Efficacy (Poor)	1/7
Overall Efficacy Rate	85.7%
Adverse Reactions Reported	0
Abnormal Laboratory Findings	Transient, 1 case

Table 2: In Vitro Activity of **Cefclidin** (E1040) Against Pseudomonas aeruginosa[1]

Metric	Value (µg/ml)
MIC for 90% of strains (MIC90)	3.13
Comparative Activity vs. Ceftazidime	4- to 8-fold more active
Comparative Activity vs. Cefsulodin	4- to 8-fold more active

Methodologies and Signaling Pathways Experimental Protocols

Based on the available literature, key experiments for evaluating **Cefclidin** included:

- In Vitro Susceptibility Testing: The minimum inhibitory concentration (MIC) of Cefclidin and comparator antibiotics against a panel of bacterial isolates was determined using standard agar dilution or broth microdilution methods. This assessed the intrinsic antimicrobial activity of the compound.
- In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: A two-compartment in vitro
 model was used to simulate human plasma pharmacokinetics of Cefclidin.[7][8] This
 allowed for the assessment of its bactericidal activity and the potential for resistance
 development over time under clinically relevant drug exposure conditions.

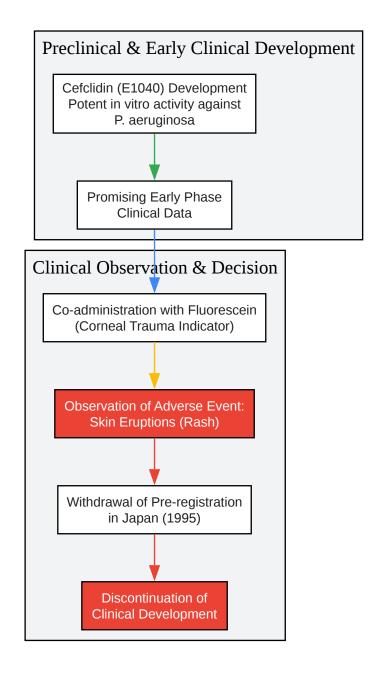


- Phase 1 Clinical Trials: These studies assessed the safety, tolerability, and pharmacokinetics
 of Cefclidin in healthy volunteers. Doses were administered intravenously, and parameters
 such as plasma concentration, half-life, and excretion were measured.[6]
- Early Phase Clinical Efficacy Trials: Small-scale clinical studies were conducted in patients with specific infections to obtain preliminary evidence of the drug's efficacy and to further evaluate its safety profile in a patient population.[6]

Logical Pathway for Cefclidin Discontinuation

The following diagram illustrates the logical sequence of events that led to the discontinuation of **Cefclidin**'s clinical development.





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